Cas no 1179918-50-3 (1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol)

1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol 化学的及び物理的性質
名前と識別子
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- 1-{[1-(3-chlorophenyl)ethyl]amino}-2-methylpropan-2-ol
- 2-Propanol, 1-[[1-(3-chlorophenyl)ethyl]amino]-2-methyl-
- 1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol
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- インチ: 1S/C12H18ClNO/c1-9(14-8-12(2,3)15)10-5-4-6-11(13)7-10/h4-7,9,14-15H,8H2,1-3H3
- InChIKey: PZXKUHKXMYJPAL-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C(C)NCC(C)(C)O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 4
- 複雑さ: 196
- トポロジー分子極性表面積: 32.299
- XLogP3: 2.3
1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-167576-0.05g |
1-{[1-(3-chlorophenyl)ethyl]amino}-2-methylpropan-2-ol |
1179918-50-3 | 0.05g |
$468.0 | 2023-09-20 | ||
Enamine | EN300-167576-5g |
1-{[1-(3-chlorophenyl)ethyl]amino}-2-methylpropan-2-ol |
1179918-50-3 | 5g |
$1614.0 | 2023-09-20 | ||
Enamine | EN300-167576-10.0g |
1-{[1-(3-chlorophenyl)ethyl]amino}-2-methylpropan-2-ol |
1179918-50-3 | 10g |
$3191.0 | 2023-05-24 | ||
Enamine | EN300-167576-1.0g |
1-{[1-(3-chlorophenyl)ethyl]amino}-2-methylpropan-2-ol |
1179918-50-3 | 1g |
$743.0 | 2023-05-24 | ||
Enamine | EN300-167576-0.1g |
1-{[1-(3-chlorophenyl)ethyl]amino}-2-methylpropan-2-ol |
1179918-50-3 | 0.1g |
$490.0 | 2023-09-20 | ||
Enamine | EN300-167576-0.5g |
1-{[1-(3-chlorophenyl)ethyl]amino}-2-methylpropan-2-ol |
1179918-50-3 | 0.5g |
$535.0 | 2023-09-20 | ||
Enamine | EN300-167576-1g |
1-{[1-(3-chlorophenyl)ethyl]amino}-2-methylpropan-2-ol |
1179918-50-3 | 1g |
$557.0 | 2023-09-20 | ||
Enamine | EN300-167576-10g |
1-{[1-(3-chlorophenyl)ethyl]amino}-2-methylpropan-2-ol |
1179918-50-3 | 10g |
$2393.0 | 2023-09-20 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01017921-1g |
1-{[1-(3-chlorophenyl)ethyl]amino}-2-methylpropan-2-ol |
1179918-50-3 | 95% | 1g |
¥3220.0 | 2023-04-05 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01017921-5g |
1-{[1-(3-chlorophenyl)ethyl]amino}-2-methylpropan-2-ol |
1179918-50-3 | 95% | 5g |
¥8477.0 | 2023-04-05 |
1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol 関連文献
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1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607
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Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-olに関する追加情報
Comprehensive Overview of 1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol (CAS No. 1179918-50-3)
1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol (CAS No. 1179918-50-3) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This compound, often referred to by its systematic name, features a 3-chlorophenyl group attached to an ethylamino moiety, which is further linked to a 2-methylpropan-2-ol backbone. Its molecular formula and weight make it a subject of interest for researchers exploring novel bioactive molecules.
The compound’s structure highlights its potential as a building block in medicinal chemistry, particularly in the design of small-molecule inhibitors or receptor modulators. Recent studies have focused on its role in targeting specific enzymatic pathways, aligning with the growing demand for precision medicine and targeted therapies. Researchers are particularly intrigued by its chiral center, which could influence its binding affinity and selectivity, a hot topic in drug discovery and pharmacokinetics.
In the context of green chemistry and sustainable synthesis, 1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol has been explored for its potential to be synthesized using eco-friendly catalysts or solvent-free conditions. This aligns with the global push toward reducing the environmental footprint of chemical manufacturing. Questions like "How to optimize the synthesis of CAS 1179918-50-3?" or "What are the applications of 3-chlorophenyl derivatives in drug development?" are frequently searched, reflecting the compound’s relevance in both academic and industrial settings.
Another area of interest is the compound’s potential role in central nervous system (CNS) research. Given the structural similarity to certain neurotransmitter analogs, it has been hypothesized to interact with G-protein-coupled receptors (GPCRs), a key focus in neurological disorder research. This connection has led to increased searches for terms like "CAS 1179918-50-3 mechanism of action" and "1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol biological activity."
From a technical standpoint, the compound��s physicochemical properties, such as solubility, stability, and partition coefficient, are critical for its formulation and delivery. These factors are often explored in ADME (Absorption, Distribution, Metabolism, Excretion) studies, which are essential for preclinical development. The rise of computational chemistry tools has also enabled virtual screening of derivatives, making CAS 1179918-50-3 a candidate for in silico modeling and QSAR (Quantitative Structure-Activity Relationship) analyses.
In summary, 1-{1-(3-chlorophenyl)ethylamino}-2-methylpropan-2-ol (CAS No. 1179918-50-3) represents a versatile compound with broad implications in pharmaceutical research, sustainable chemistry, and drug design. Its structural features and potential applications continue to drive scientific inquiry, making it a noteworthy subject for researchers and industry professionals alike.
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